

Application Notes and Protocols for the Spectrophotometric Determination of Copper Dimethyldithiocarbamate

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Compound of Interest

Compound Name: *Copper dimethyldithiocarbamate*

Cat. No.: *B093871*

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Introduction

The spectrophotometric determination of copper using dimethyldithiocarbamate (or more commonly, its sodium or diethyldithiocarbamate salt) is a well-established and widely used analytical method. This technique is valued for its simplicity, rapidity, cost-effectiveness, and high sensitivity.^[1] The method is applicable across various fields, including environmental monitoring, food safety analysis, and pharmaceutical research, for the accurate quantification of copper in diverse sample matrices.^{[1][2]}

Principle

The fundamental principle of this method lies in the chemical reaction between copper(II) ions (Cu^{2+}) and diethyldithiocarbamate (DDC). In this reaction, two molecules of the DDC ligand chelate a single Cu^{2+} ion, forming a stable, yellow-brown colored copper(II) diethyldithiocarbamate complex, $Cu(DDC)_2$.^[1] The stoichiometry of this reaction is 1:2 (Cu:DDC).^[3] The intensity of the color produced is directly proportional to the concentration of copper in the sample. This colored complex is typically extracted into an organic solvent or solubilized in a micellar medium, and its absorbance is measured at a specific wavelength using a UV-Vis spectrophotometer.^{[1][4]}

Quantitative Data Summary

The following table summarizes key quantitative parameters for the spectrophotometric determination of copper using diethyldithiocarbamate. It is important to note that these values can vary depending on the specific experimental conditions, such as the choice of solvent and the pH of the medium.

Parameter	Value	Wavelength (λ _{max})	pH	Solvent/Medium
Molar Absorptivity (ε)	$1.3 \times 10^4 \text{ L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$	436 nm	Ammonia Media	β-cyclodextrin[2]
Molar Absorptivity (ε)	$3.16 \times 10^5 \text{ mol}^{-1} \cdot \text{L} \cdot \text{cm}^{-1}$	435 nm	5.0	Carbon Tetrachloride[3]
Beer's Law Range	0 - 150 µg/25 mL	436 nm	Ammonia Media	β-cyclodextrin[2]
Beer's Law Range	0.02 - 12.0 µg/mL	435 nm	5.0	Carbon Tetrachloride[3]
Optimal pH	4.0 - 8.0	435 - 440 nm	-	-[4]
Optimal pH	8.0	440 nm	-	Brij-35 Micellar Media[1][5]
Limit of Detection (LOD)	0.023 µg/mL	435 nm	5.0	Carbon Tetrachloride[3]
Limit of Detection (LOD)	$3 \times 10^{-7} \text{ mol} \cdot \text{dm}^{-3}$	440 nm	8.0	Brij-35 Micellar Media[5]

Experimental Protocols

Two primary protocols are detailed below: a traditional solvent extraction method and a more contemporary micellar-based method that avoids the use of volatile organic compounds.

Protocol 1: Solvent Extraction Method

This is a robust and widely employed method for the determination of copper.

1. Reagents and Materials:

- Standard Copper Stock Solution (1000 µg/mL): Dissolve a precisely weighed amount of copper sulfate (CuSO₄) in double-distilled water.[\[1\]](#) Alternatively, dissolve 1.000 g of copper metal in a minimal amount of concentrated nitric acid, gently heat to dissolve, and then dilute to 1 liter with deionized water.[\[4\]](#)
- Sodium Diethyldithiocarbamate (NaDDC) Solution (0.1% w/v): Dissolve 0.1 g of NaDDC in 100 mL of deionized water. This solution should be prepared fresh daily.[\[1\]](#)
- Buffer Solution (pH 5.0): Prepare an acetic acid-acetate buffer.[\[1\]](#)[\[3\]](#)
- Organic Solvent: Chloroform or Carbon Tetrachloride (CCl₄).[\[1\]](#)
- EDTA Solution (for masking interfering ions): Prepare a solution of ethylenediaminetetraacetic acid.[\[1\]](#)
- Separating Funnels (250 mL)
- UV-Vis Spectrophotometer
- pH Meter

2. Procedure:

- Sample Preparation: For solid samples, such as soil or biological tissues, ashing in a muffle furnace followed by acid digestion is required to bring the copper into solution.[\[1\]](#)[\[5\]](#) Liquid samples may be used directly or after appropriate dilution.
- Calibration Curve:
 - Pipette a series of standard copper solutions of known concentrations into separate 250 mL separating funnels.
 - Add the pH 5.0 buffer solution to each funnel.[\[3\]](#)
 - Add the NaDDC solution to form the yellow Cu(DDC)₂ complex.
 - Add a known volume of the organic solvent (e.g., 10 mL of Chloroform) and shake vigorously for 2 minutes to extract the complex.[\[4\]](#)

- Allow the layers to separate and collect the organic layer.
- Measure the absorbance at the λ_{max} (approximately 435 nm) against a reagent blank.[\[3\]](#)
- Plot a graph of absorbance versus copper concentration to create the calibration curve.
- Sample Analysis:
 - Take a known volume of the prepared sample solution in a separating funnel.
 - Follow the same steps as for the calibration curve (addition of buffer, NaDDC, and organic solvent).
 - Measure the absorbance of the sample extract.
 - Determine the copper concentration in the sample from the calibration curve.

Protocol 2: Micellar-Based Method

This protocol offers a more environmentally friendly alternative by eliminating the need for organic solvents.[\[5\]](#)

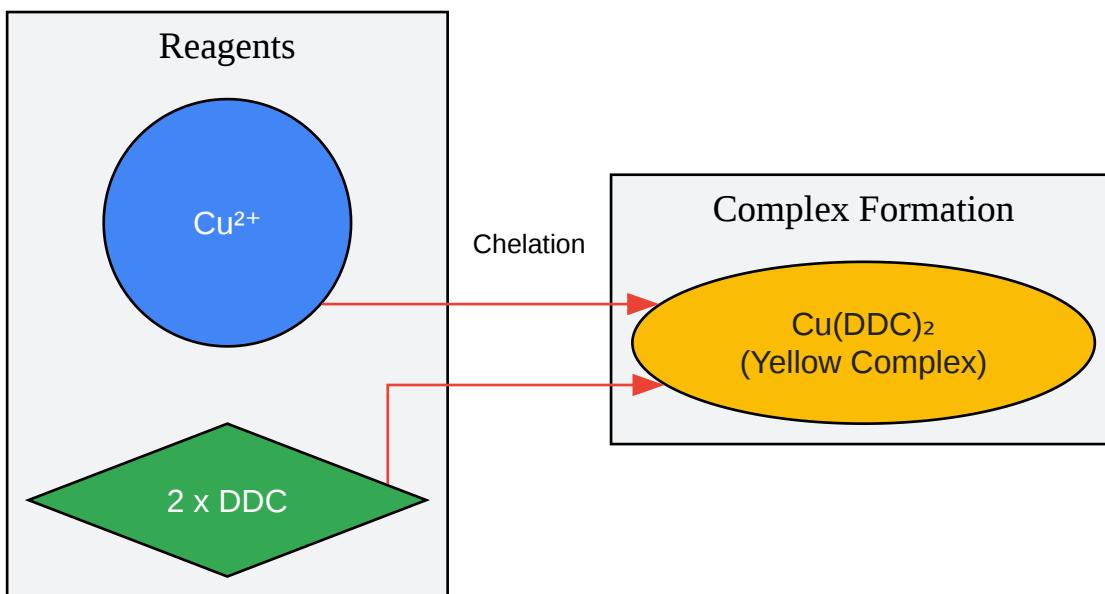
1. Reagents and Materials:

- Standard Copper Stock Solution (1000 $\mu\text{g/mL}$): Prepared as described in Protocol 1.
- Sodium Diethyldithiocarbamate (NaDDC) Solution: Prepare a fresh solution in distilled water.[\[5\]](#)
- Buffer Solution (pH 8.0): Prepare a sodium acetate-acetic acid buffer and adjust the pH to 8.0.[\[5\]](#)
- Surfactant Solution: Prepare a solution of a non-ionic surfactant such as Brij-35.[\[5\]](#)
- Volumetric Flasks
- UV-Vis Spectrophotometer
- pH Meter

2. Procedure:

- Sample Preparation: Prepare the sample as described in Protocol 1.
- Calibration Curve:
 - In a series of volumetric flasks, add increasing volumes of the standard copper solution.
 - To each flask, add the pH 8.0 buffer solution.[5]
 - Add the Brij-35 solution and the NaDDC solution.[5]
 - Dilute to the mark with double-distilled water and mix well.
 - Allow the solution to stand for a few minutes for the complex to form.
 - Measure the absorbance at the λ_{max} (approximately 440 nm) against a reagent blank.[5]
 - Plot a graph of absorbance versus copper concentration.
- Sample Analysis:
 - Take a known volume of the prepared sample solution in a volumetric flask.
 - Follow the same steps as for the calibration curve (addition of buffer, surfactant, and NaDDC).
 - Measure the absorbance of the sample solution.
 - Determine the copper concentration in the sample from the calibration curve.

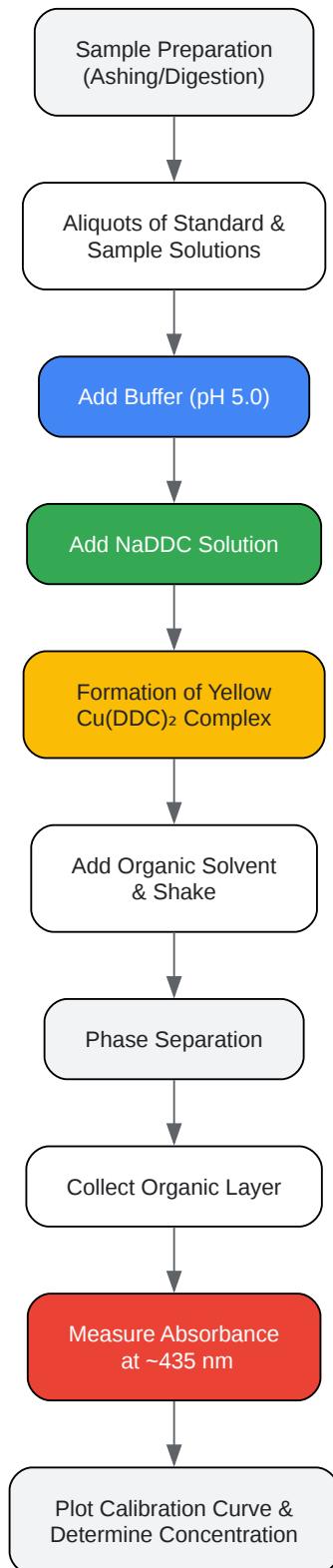
Visualizations



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Caption: Chelation of Copper(II) by Diethyldithiocarbamate.

Experimental Workflow: Solvent Extraction Method

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Caption: Spectrophotometric Determination Workflow.

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